molecular formula C14H21NO4 B11991484 Dimethyl 4-isopropyl-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Dimethyl 4-isopropyl-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No.: B11991484
M. Wt: 267.32 g/mol
InChI Key: CMUCPTWZQPTCRJ-UHFFFAOYSA-N
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Description

Dimethyl 4-isopropyl-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a chemical compound with the molecular formula C16H25NO4. It is a derivative of dihydropyridine, a class of compounds known for their diverse biological activities and applications in various fields, including medicine and agriculture .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 4-isopropyl-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under reflux conditions. The reaction is usually carried out in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-isopropyl-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of dimethyl 4-isopropyl-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with cellular membranes and enzymes. It can stabilize cell membranes, inhibit lipid peroxidation, and enhance the activity of certain enzymes like glucose-6-phosphate dehydrogenase. These actions contribute to its antioxidant and growth-promoting effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 4-isopropyl-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl group at the 4-position and the dimethyl groups at the 2 and 6 positions contribute to its stability and reactivity, making it valuable in various applications .

Properties

Molecular Formula

C14H21NO4

Molecular Weight

267.32 g/mol

IUPAC Name

dimethyl 2,6-dimethyl-4-propan-2-yl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C14H21NO4/c1-7(2)10-11(13(16)18-5)8(3)15-9(4)12(10)14(17)19-6/h7,10,15H,1-6H3

InChI Key

CMUCPTWZQPTCRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C(C)C)C(=O)OC

Origin of Product

United States

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